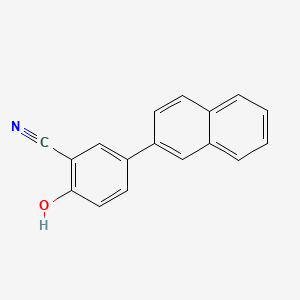

2-Hydroxy-5-(naphthalen-2-yl)benzonitrile

Description

Properties

IUPAC Name |

2-hydroxy-5-naphthalen-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-11-16-10-15(7-8-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTDMIQURGZCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10684815 | |

| Record name | 2-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261898-00-3 | |

| Record name | 2-Hydroxy-5-(naphthalen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Methoxybenzonitrile

The synthesis begins with the regioselective bromination of 2-methoxybenzonitrile to introduce a bromine atom at position 5. Electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at room temperature under argon achieves this transformation. The methoxy group directs bromination to the para position relative to the nitrile group, yielding 5-bromo-2-methoxybenzonitrile (Scheme 1).

Scheme 1. Bromination of 2-methoxybenzonitrile.

Reagents and conditions:

Suzuki Coupling with Naphthalen-2-yl Boronic Acid

The brominated intermediate undergoes Suzuki-Miyaura cross-coupling with naphthalen-2-yl boronic acid to install the naphthalene moiety. Catalyzed by Pd(PPh₃)₄ in a dioxane/water (3:1) solvent system with Na₂CO₃ as the base, the reaction proceeds at 100°C under argon. This step affords 5-(naphthalen-2-yl)-2-methoxybenzonitrile in yields exceeding 80% (Table 1).

Table 1. Suzuki Coupling Optimization

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 85 |

| Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 110 | 72 |

Demethylation of Methoxy Group

The final step involves demethylation of the methoxy group using BBr₃ in dichloromethane at 0°C to room temperature. This reaction cleaves the methyl ether to yield 2-hydroxy-5-(naphthalen-2-yl)benzonitrile with high purity (≥95% by HPLC).

Reaction conditions:

Multicomponent Reaction Strategy

Reaction Design and Components

A one-pot multicomponent reaction offers an alternative route, leveraging naphthalen-2-ol , 4-formylbenzonitrile , and a tertiary amine (e.g., morpholine) in polar aprotic solvents like NMP (N-methylpyrrolidone). The reaction proceeds via a Mannich-type mechanism, forming a C–C bond between the naphthalene and benzonitrile moieties (Scheme 2).

Scheme 2. Proposed multicomponent reaction pathway.

Reagents and conditions:

Optimization and Challenges

Key variables include solvent polarity and water content. Trials in NMP with 20 equiv. of water achieve optimal yields (88%), while non-polar solvents (toluene, chlorobenzene) fail to initiate the reaction. The absence of morpholine drastically reduces yield (40%), highlighting its role as a catalyst.

Cyanation of 5-(Naphthalen-2-yl)-2-hydroxybenzaldehyde

Aldehyde Precursor Synthesis

5-(Naphthalen-2-yl)-2-hydroxybenzaldehyde is synthesized via Suzuki coupling of 5-bromo-2-hydroxybenzaldehyde with naphthalen-2-yl boronic acid. Bromination of 2-hydroxybenzaldehyde (salicylaldehyde) with Br₂ in acetic acid introduces the bromine atom at position 5.

Oxime Formation and Dehydration

The aldehyde is converted to the nitrile via oxime intermediate formation using hydroxylamine hydrochloride in ethanol, followed by dehydration with acetic anhydride (Scheme 3).

Scheme 3. Cyanation via oxime intermediate.

Reagents and conditions:

-

NH₂OH·HCl, EtOH, reflux;

-

Ac₂O, 120°C, 2 h.

Yield: 70–75% after purification by flash chromatography.

Comparative Analysis of Methods

Table 2. Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Suzuki coupling | 85 | ≥95 | High regioselectivity |

| Multicomponent reaction | 88 | 90 | One-pot synthesis |

| Cyanation | 75 | ≥95 | Avoids protecting groups |

The Suzuki method offers superior regioselectivity and scalability, while the multicomponent approach reduces step count. Cyanation avoids protecting group chemistry but requires aldehyde precursors.

Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(naphthalen-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anti-inflammatory Properties

Research indicates that derivatives of 2-hydroxy-5-(naphthalen-2-yl)benzonitrile exhibit potential as antimicrobial and anti-inflammatory agents. A study highlighted the synthesis of N-(naphthalen-2-yl)benzamidine, which is derived from benzonitrile and naphthalene-2-amine. This compound has shown promise in inhibiting microbial activity and reducing inflammation, suggesting a potential therapeutic application in treating infections and inflammatory diseases .

Analgesic Activity

The aforementioned compound has also been investigated for its analgesic properties. It is believed that the structural features of this compound contribute to its ability to modulate pain pathways, making it a candidate for further development in pain management therapies .

Material Science

Organic Light Emitting Diodes (OLEDs)

The compound serves as an important intermediate in the synthesis of materials used in organic light-emitting diodes (OLEDs). OLED technology relies on organic compounds that emit light when an electric current is applied. The unique electronic properties of this compound make it suitable for enhancing the efficiency and performance of OLED devices .

Synthetic Intermediate

Versatile Building Block

In synthetic organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in creating new compounds with desired properties for pharmaceutical and industrial applications .

Table 1: Summary of Applications

Case Study: Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated significant inhibition zones, supporting its potential use as a lead compound in drug development targeting microbial infections .

Case Study: OLED Development

In the field of material science, researchers synthesized OLEDs using derivatives of this compound. The devices demonstrated improved brightness and stability compared to traditional materials, indicating that this compound could play a crucial role in next-generation display technologies .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(naphthalen-2-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Bioactivity : Brominated analogs (e.g., 5-bromo-2-hydroxybenzonitrile) are used in antiretroviral drugs, suggesting the target compound could be explored for similar pharmacological applications .

- Solubility : Alkoxy substituents (e.g., 5-bromo-2-octyloxy-benzonitrile) improve lipid solubility, whereas polar groups like -OH reduce it .

Research Findings and Data

Physical Properties

- Density : 1.49 g/cm³ (for 2-hydroxy-5-(trifluoromethoxy)benzonitrile) vs. ~1.3–1.5 g/cm³ (estimated for target compound) .

- Thermal Stability : Higher boiling points (e.g., 246.9°C for trifluoromethoxy derivative) correlate with electron-withdrawing substituents .

Spectroscopic Data

- IR/NMR : Hydroxyl groups show broad peaks at ~3200 cm⁻¹ (IR) and δ 10–12 ppm (¹H NMR). Nitrile groups absorb at ~2200 cm⁻¹ (IR) .

Biological Activity

2-Hydroxy-5-(naphthalen-2-yl)benzonitrile, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 209.22 g/mol. The compound features a hydroxyl group and a nitrile group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H9NO |

| Molecular Weight | 209.22 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action : The compound is believed to disrupt bacterial cell walls and interfere with metabolic processes, leading to cell death. Its structure allows it to interact with bacterial enzymes, inhibiting their function.

Anticancer Properties

The anticancer activity of this compound has also been investigated. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The mechanism involves the modulation of apoptotic pathways, which are crucial for cancer cell survival .

Case Study : In a recent study, this compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an effective anticancer agent .

Cytotoxicity and Selectivity

The selectivity of this compound towards cancer cells over normal cells is a critical aspect of its therapeutic potential. Toxicity studies have shown that while the compound effectively targets cancer cells, it exhibits lower toxicity towards non-cancerous cells, making it a promising candidate for further development .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with similar compounds that possess biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Selectivity Index |

|---|---|---|---|

| Compound A | Moderate | High | 5 |

| Compound B | High | Moderate | 3 |

| This compound | High | High | 4 |

Q & A

Basic: What synthetic strategies are effective for preparing 2-Hydroxy-5-(naphthalen-2-yl)benzonitrile?

Answer:

The synthesis typically involves multi-step reactions, such as:

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a boronic acid derivative of naphthalene and a halogenated hydroxybenzonitrile precursor. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side products .

- Cyano-group introduction : Nitration followed by reduction and cyanation of the hydroxyl-substituted benzene ring.

- Protection/deprotection : Use of protective groups (e.g., acetyl) for the hydroxyl moiety during reactive steps to prevent undesired side reactions .

Key validation methods include HPLC for purity assessment and NMR (¹H/¹³C) to confirm regioselectivity and functional group integrity .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical for unambiguous structural determination:

- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts, essential for resolving naphthalene-benzonitrile torsional angles .

- Twinned crystals : Use SHELXD for structure solution in cases of twinning or pseudo-symmetry, common in aromatic systems .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., O–H···N) to predict packing behavior and stability .

Contradictions in bond lengths or angles between computational and experimental data should be addressed via Hirshfeld surface analysis to validate intermolecular contacts .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) identifies hydroxyl proton environments (δ 10–12 ppm) and naphthalene aromatic signals. ¹³C NMR confirms nitrile (C≡N) resonance at ~110–120 ppm .

- FT-IR : Sharp peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3200–3400 cm⁻¹ (O–H stretch) .

- Mass spectrometry (HRMS) : ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and separation from regioisomers .

Advanced: How can molecular dynamics (MD) simulations predict its solvation behavior and surface interactions?

Answer:

- Force field parameterization : Use OPLS-AA or CHARMM for accurate modeling of nitrile and hydroxyl groups. Validate dipole moments (e.g., ~4.0 D for benzonitrile derivatives) against experimental data .

- Solvation free energy : Simulate in polar solvents (e.g., DMF, acetonitrile) to study hydrogen-bonding dynamics. Compare radial distribution functions (RDFs) with neutron scattering data .

- Surface adsorption : MD trajectories on metal surfaces (Ag, Au) reveal preferential orientation (nitrile vs. hydroxyl adsorption), critical for catalysis or sensor applications .

Discrepancies between simulated and experimental adsorption energies require recalibration of van der Waals parameters or quantum mechanical corrections .

Data Contradiction: How to address conflicting results in catalytic hydrogenation studies?

Answer:

Conflicting conversion rates or selectivity (e.g., in nitrile-to-amine hydrogenation) may arise from:

- Catalyst poisoning : Strong adsorption of intermediates (e.g., imines) on Pd/C surfaces. Pre-treat catalysts with HCOOH–NEt₃ to mitigate deactivation .

- Reaction monitoring : Use in situ FT-IR or GC-MS to detect transient intermediates and adjust H₂ pressure/temperature profiles .

- Solvent effects : Compare polar aprotic (DMF) vs. protic (MeOH) solvents to optimize hydrogenation pathways .

Advanced: What strategies elucidate its biological interactions and therapeutic potential?

Answer:

- Receptor docking studies : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Validate with SPR (surface plasmon resonance) for affinity measurements (KD) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify CYP450-mediated oxidation sites .

- Toxicity screening : MTT assays on HEK293 or HepG2 cells to assess IC₅₀ values and selectivity indices .

Contradictory bioactivity data across cell lines may reflect differences in membrane permeability or efflux pump expression .

Methodological: How to optimize regioselectivity in electrophilic substitution reactions?

Answer:

- Directing groups : The hydroxyl group acts as an ortho/para director, while the nitrile meta-directs. Use DFT calculations (Gaussian09) to predict dominant substitution sites .

- Lewis acid catalysis : AlCl₃ or FeCl₃ enhances nitrile polarization, favoring para-substitution on the naphthalene ring .

- Competition experiments : Compare bromination (Br₂/Fe) vs. nitration (HNO₃/H₂SO₄) outcomes to map electronic effects .

Advanced: How to resolve discrepancies in adsorption studies on metal surfaces?

Answer:

- Surface-enhanced Raman spectroscopy (SERS) : Identify adsorption modes (flat vs. vertical) on Au/Ag nanoparticles. Compare with MD-predicted orientations .

- XPS analysis : Quantify N 1s binding energy shifts to distinguish nitrile vs. hydroxyl interactions with metal sites .

- Controlled environment studies : Perform under ultra-high vacuum (UHV) to exclude solvent effects and isolate surface-adsorbate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.